N-(2-Hydroxyethyl)ethylenediaminetriacetic acid
Overview
Description
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid: is an organic compound known for its chelating properties. It is a derivative of ethylenediamine and is widely used in various industrial and scientific applications due to its ability to form stable complexes with metal ions .
Scientific Research Applications
Chemistry:
Chelating Agent: Used as a chelating agent to form stable complexes with metal ions, aiding in the separation and purification of metals.
Biology and Medicine:
Ionophore: Employed as an ionophore for the selective determination of iron(III) ions by potentiometric methods.
Nuclear Waste Treatment: Plays a role in the treatment and disposal of nuclear waste by forming complexes with radioactive elements.
Industry:
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid, also known as HEDTA, primarily targets metal ions such as iron (II), copper (II), zinc (II), manganese (II), and uranium (VI) ions . These metal ions play crucial roles in various biological processes, and their dysregulation can lead to several health issues.
Mode of Action
HEDTA acts as a chelating agent, forming complexes with its target metal ions . This interaction involves the formation of a cyclic structure where the metal ion is surrounded by the HEDTA molecule, effectively “trapping” the ion. This process can influence the bioavailability and reactivity of the metal ions, leading to changes in their biological activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of HEDTA. For instance, the presence of competing metal ions in the environment can affect HEDTA’s chelating efficiency. Additionally, factors such as pH and temperature can influence the stability of the complexes formed between HEDTA and its target ions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid is a chelating agent . It forms complexes with metal ions such as iron (II), zinc (II), manganese (II), and uranium (VI) ions . The nature of these interactions involves the formation of stable complexes, which can enhance certain biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable complexes with metal ions This can influence the activity of enzymes and other biomolecules that require these metal ions for their function
Temporal Effects in Laboratory Settings
It is known to be used as a complexing agent in combination with thiourea and its derivatives to enhance the deposition rate of electroless copper plating solutions .
Metabolic Pathways
This compound is involved in complex formation with metal ions, which can influence various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Ethylenediamine and Chloroacetic Acid: The synthesis of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid typically involves the reaction of ethylenediamine with chloroacetic acid in the presence of a base.
Industrial Production Methods: Industrially, the compound is produced by reacting ethylenediamine with chloroacetic acid under controlled conditions, followed by purification through crystallization and washing with ethanol.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Bases: Sodium hydroxide or potassium hydroxide are commonly used to facilitate the reactions.
Solvents: Water and ethanol are frequently used as solvents in the synthesis and purification processes.
Major Products:
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties but a different molecular structure.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating ability, especially with heavy metals.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: A compound with multiple hydroxyl groups, providing enhanced chelation properties.
Uniqueness: N-(2-Hydroxyethyl)ethylenediaminetriacetic acid is unique due to its specific structure, which allows for the formation of stable tridentate complexes with metal ions. This property makes it particularly effective in applications requiring strong and stable metal chelation .
Properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O7/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDCARMUOSMFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1330-54-7 (tri-hydrochloride salt), 139-89-9 (tri-hydrochloride salt), 62029-50-9 (tri-potassium salt) | |
Record name | Hydroxyethylethylenediaminetriacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150390 | |
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DSSTOX Substance ID |
DTXSID1059737 | |
Record name | (2-Hydroxyethyl)ethylenediaminetriacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059737 | |
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Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [Hawley] White odorless powder; [MSDSonline] | |
Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)- | |
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Record name | Hydroxyethylethylenediaminetriacetic acid | |
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Solubility |
SOL IN WATER AND METHANOL | |
Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5651 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
SOLID | |
CAS No. |
150-39-0 | |
Record name | HEDTA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydroxyethylethylenediaminetriacetic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heedta | |
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Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | (2-Hydroxyethyl)ethylenediaminetriacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxyethyl)ethylenediaminetriacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.237 | |
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Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |
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Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5651 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
159 °C | |
Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5651 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) has the molecular formula C10H18N2O7 and a molecular weight of 290.26 g/mol.
ANone: Yes, various spectroscopic techniques have been employed to characterize HEDTA and its metal complexes. These include:
- FTIR Spectroscopy: Provides information about the functional groups present in HEDTA and its coordination mode in metal complexes. For example, the presence of a carbonyl group in the lactone form of HEDTA was confirmed through FTIR analysis. []
- NMR Spectroscopy: Used to determine the structure, protonation state, and dynamics of HEDTA complexes in solution. For example, 13C NMR spectroscopy was employed to identify the degradation products of HEDTA in simulated waste mixtures. []
- UV-Vis Spectrophotometry: Monitors the formation and reactions of HEDTA complexes through characteristic absorption bands. This technique was used to study the kinetics of the reaction between a vanadyl-HEDTA complex and hydrogen peroxide. []
- Electron Spin Resonance (ESR) Spectroscopy: Offers insights into the electronic structure and geometry of paramagnetic metal complexes of HEDTA, such as those formed with iron(III). []
- Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy: Provides structural information about the coordination environment of metal ions in HEDTA complexes, such as bond lengths and coordination numbers. EXAFS studies revealed the tridentate coordination mode of HEDTA in NpO2L2− and NpO2(HL)− complexes. []
A: HEDTA readily forms stable complexes with various metal ions, including transition metals like Fe(III), Ru(II), Co(II), Ni(II), Cu(II), Zn(II), and lanthanides. The complexes can be mononuclear or polynuclear depending on the metal ion, pH, and ligand concentration. [, , , , , , , , , , ]
ANone: HEDTA can coordinate to metal ions in different ways depending on the metal ion and pH:
- Tridentate Coordination: Involves two oxygen atoms from two carboxylate groups and one nitrogen atom from the amine group. This mode is observed in complexes like NpO2(HL)− and NpO2L2−. []
- Tetradentate Coordination: Involves all three carboxylate groups and the amine nitrogen. This mode is seen in complexes like UO2L− and UO2(H-1L)2-. []
- Bridging Mode: Observed in polynuclear complexes where HEDTA acts as a bridge between two metal centers. []
A: Yes, several studies have investigated the thermodynamics of HEDTA complexation with different metal ions using techniques like potentiometry and calorimetry. These studies have determined thermodynamic parameters such as stability constants (log β), enthalpy changes (ΔH), and entropy changes (ΔS) for the complexation reactions. [, , , ]
ANone: HEDTA finds applications in various fields due to its strong chelating ability:
- Analytical Chemistry: Used as a titrant for metal ion determination. []
- Separation Science: Employed in ion exchange chromatography for separating metal ions, particularly lanthanides. [, ]
- Agriculture: Utilized in fertilizers to enhance the availability of micronutrients like zinc to plants. []
- Environmental Remediation: Investigated for its potential in soil washing and phytoextraction to remove heavy metals from contaminated soils. [, ]
- Medicine: Used as a chelating agent in the treatment of metal poisoning. []
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